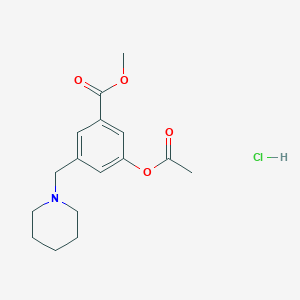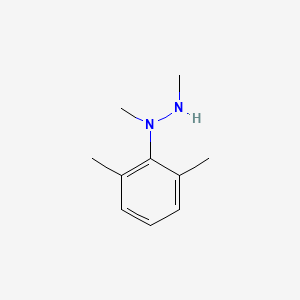![molecular formula C14H18FNO4 B14001144 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-90-3](/img/structure/B14001144.png)
n-[(4-Fluorophenoxy)acetyl]leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine involves the conjugation of leucine with an acetyl group and a 4-fluorophenoxy group . The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing similar compounds typically involve the use of protecting groups, activation of carboxylic acids, and coupling reactions under controlled conditions .
Chemical Reactions Analysis
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to protein synthesis and muscle repair.
Medicine: It is being investigated for its potential therapeutic effects in treating neurological disorders such as Niemann-Pick disease type C
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products . The molecular targets and pathways involved include the monocarboxylate transporter type 1 (MCT1) and the leucine-mediated signaling pathways .
Comparison with Similar Compounds
N-[(4-Fluorophenoxy)acetyl]leucine is similar to other acetylated amino acids, such as N-acetyl-leucine. the presence of the 4-fluorophenoxy group makes it unique and may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
N-acetyl-leucine: Used in the treatment of vertigo and cerebellar ataxia.
N-acetyl-DL-leucine: Investigated for its potential therapeutic effects in treating neurological disorders.
This compound’s unique structure and properties make it a valuable subject of scientific research and potential therapeutic applications.
Properties
CAS No. |
1841-90-3 |
|---|---|
Molecular Formula |
C14H18FNO4 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)

